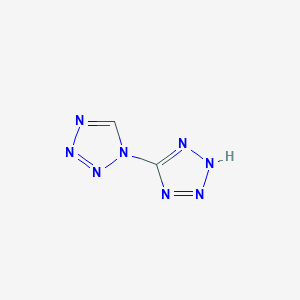![molecular formula C20H26O2S2 B14340900 1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] CAS No. 102454-61-5](/img/structure/B14340900.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] is an organic compound with the molecular formula C20H26O2S2 This compound features a butane backbone with two benzene rings attached via ether linkages, each benzene ring further substituted with an ethylsulfanyl group
Méthodes De Préparation
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] typically involves the reaction of 1,4-butanediol with 4-(ethylsulfanyl)phenol in the presence of a suitable catalyst. The reaction proceeds through the formation of ether linkages between the butane backbone and the benzene rings. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, forming the corresponding hydrocarbon.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles under controlled temperature and pressure. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Butanediylbis(oxy)]bis(4-ethylbenzene): Lacks the ethylsulfanyl groups, resulting in different chemical and biological properties.
Benzene, 1,1’-(1,4-butanediyl)bis-: Similar backbone but without the ether linkages, leading to different reactivity and applications.
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Contains a buten-3-yne linkage, offering distinct chemical behavior.
Propriétés
Numéro CAS |
102454-61-5 |
|---|---|
Formule moléculaire |
C20H26O2S2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1-ethylsulfanyl-4-[4-(4-ethylsulfanylphenoxy)butoxy]benzene |
InChI |
InChI=1S/C20H26O2S2/c1-3-23-19-11-7-17(8-12-19)21-15-5-6-16-22-18-9-13-20(14-10-18)24-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clé InChI |
UJLWFUQCBDQWEO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)
![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)


![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)
![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)



